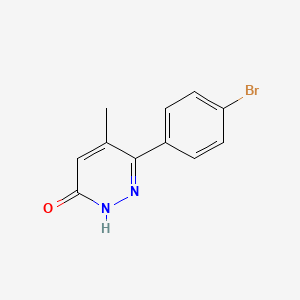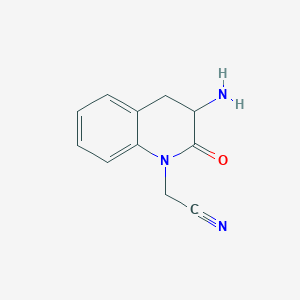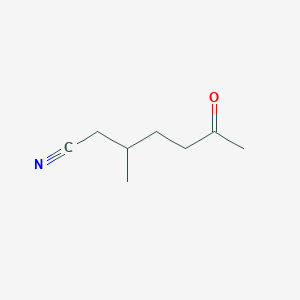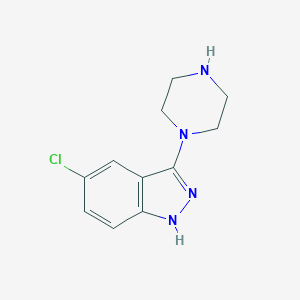
7-bromo-6-(4-chloro-anilino)-quinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with a 4’-chlorophenylamino group and a bromine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinedione core, which can be derived from commercially available starting materials.
Substitution Reactions: The introduction of the 4’-chlorophenylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with 4-chloroaniline under controlled conditions.
Bromination: The final step involves the bromination of the quinolinedione core at the 7-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4’-Bromophenyl)amino-7-chloro-5,8-quinolinedione: Similar structure but with different substituents.
6-(4’-Fluorophenyl)amino-7-chloro-5,8-quinolinedione: Another derivative with a fluorine substituent.
Uniqueness
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its antifungal activity is particularly notable, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H8BrClN2O2 |
|---|---|
Molekulargewicht |
363.59 g/mol |
IUPAC-Name |
7-bromo-6-(4-chloroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H8BrClN2O2/c16-11-13(19-9-5-3-8(17)4-6-9)14(20)10-2-1-7-18-12(10)15(11)21/h1-7,19H |
InChI-Schlüssel |
JHHHVFGVQUNVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)Cl)Br)N=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethynyl-7-methylbenzo[b]thiophene](/img/structure/B8418424.png)






![tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B8418465.png)





